molecular formula C12H11ClN6 B12266855 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B12266855
M. Wt: 274.71 g/mol
InChI Key: KOGNEEZJAYPKKB-UHFFFAOYSA-N
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Description

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring, a pyrazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the azetidine moiety, and finally the construction of the pyrazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-2-carbonitrile
  • 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine-2-carbonitrile

Uniqueness

3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11ClN6

Molecular Weight

274.71 g/mol

IUPAC Name

3-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C12H11ClN6/c13-10-4-17-19(8-10)7-9-5-18(6-9)12-11(3-14)15-1-2-16-12/h1-2,4,8-9H,5-7H2

InChI Key

KOGNEEZJAYPKKB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)CN3C=C(C=N3)Cl

Origin of Product

United States

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